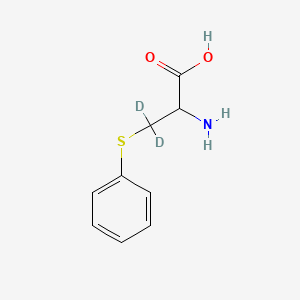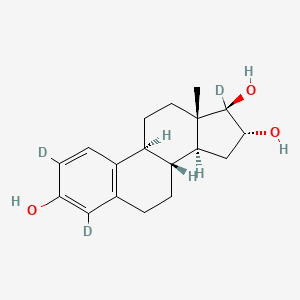
Hbv-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-11 is a compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and potentially leading to a functional cure for chronic hepatitis B.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-11 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure using reagents such as halogens, amines, and alcohols under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and control. Key steps include:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Continuous Flow Chemistry: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hbv-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, amines, alcohols; reactions are conducted under controlled temperatures and pressures to achieve desired substitutions.
Major Products
Applications De Recherche Scientifique
Hbv-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against HBV, and its effects on viral replication and protein synthesis.
Medicine: Potential therapeutic agent for treating chronic hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference standard in quality control laboratories.
Mécanisme D'action
Hbv-IN-11 exerts its effects by inhibiting the replication of HBV. The compound targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells. The molecular pathways involved include:
Binding to Viral Polymerase: this compound binds to the active site of the polymerase, blocking its activity.
Inhibition of DNA Synthesis: By preventing the polymerase from synthesizing viral DNA, the compound effectively halts viral replication.
Disruption of Viral Assembly: The inhibition of DNA synthesis also affects the assembly of new viral particles, further reducing the viral load.
Comparaison Avec Des Composés Similaires
Hbv-IN-11 is unique among antiviral compounds due to its specific mechanism of action and high potency against HBV. Similar compounds include:
Entecavir: Another antiviral agent that inhibits HBV polymerase but with a different binding affinity and resistance profile.
Tenofovir: A nucleotide analog that also targets HBV polymerase but has a broader spectrum of activity against other viruses.
Lamivudine: An older antiviral drug with a similar mechanism but lower potency and higher resistance rates.
This compound stands out due to its higher efficacy and lower resistance rates compared to these compounds, making it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C21H24ClNO6 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
(7S)-2-chloro-3-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |
InChI |
InChI=1S/C21H24ClNO6/c1-12(2)17-11-29-19-9-20(28-6-4-5-27-3)15(22)7-13(19)16-8-18(24)14(21(25)26)10-23(16)17/h7-10,12,17H,4-6,11H2,1-3H3,(H,25,26)/t17-/m1/s1 |
Clé InChI |
HVBMZIVDVKAMGA-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)[C@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
SMILES canonique |
CC(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


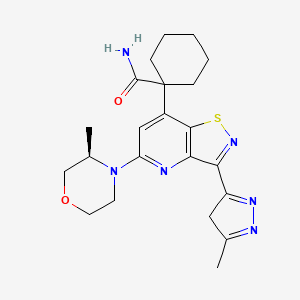
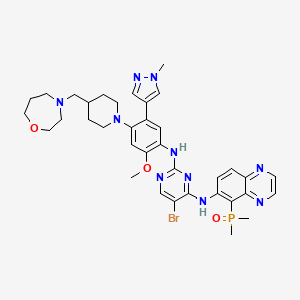
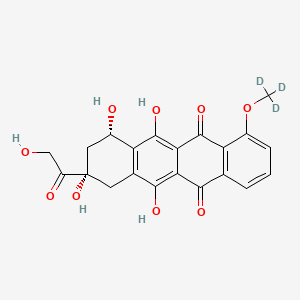
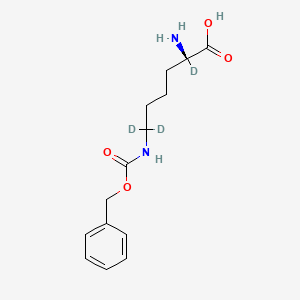




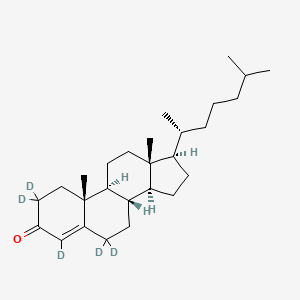
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
